molecular formula C25H18FNO4 B2837719 8-benzoyl-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 904433-21-2

8-benzoyl-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2837719
CAS No.: 904433-21-2
M. Wt: 415.42
InChI Key: GLIVAYDNPQBGCV-UHFFFAOYSA-N
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Description

8-benzoyl-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a fluorophenylmethyl group, and a dioxinoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzoyl-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Dioxino Ring: The dioxino ring can be formed through a cyclization reaction involving the quinoline core and an appropriate diol under acidic conditions.

    Introduction of the Fluorophenylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

8-benzoyl-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or fluorophenylmethyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenated reagents, nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

8-benzoyl-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-benzoyl-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, its ability to intercalate into DNA can contribute to its antimicrobial and antiviral properties.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-Ethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
  • 8-(4-Ethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
  • 8-(4-Fluorobenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Uniqueness

8-benzoyl-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one stands out due to its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity. The presence of the benzoyl and fluorophenylmethyl groups, along with the dioxinoquinolinone core, allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Biological Activity

8-benzoyl-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound belonging to the class of substituted quinolines. Its unique structure incorporates a quinoline core fused with a dioxin ring and features fluorine substituents that may enhance its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C25H18FNO4C_{25}H_{18}FNO_{4} with a molecular weight of approximately 419.41 g/mol. The presence of fluorine atoms is crucial as it can influence the compound's reactivity and interaction with biological targets.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC25H18FNO4C_{25}H_{18}FNO_{4}
Molecular Weight419.41 g/mol
Core StructureQuinoline fused with a dioxin ring
Key SubstituentsBenzoyl and fluorophenyl groups

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Quinoline Core : This involves cyclization reactions starting from simpler aromatic compounds.
  • Dioxin Ring Formation : Subsequent reactions create the dioxin structure through oxidative cyclization.
  • Substitution Reactions : The introduction of benzoyl and fluorophenyl groups is achieved through Friedel-Crafts acylation and other electrophilic aromatic substitution methods.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research suggests that it may modulate signaling pathways or inhibit specific enzymes involved in disease processes.

Potential Mechanisms Include :

  • Enzyme Inhibition : Interaction with enzymes that play roles in cancer progression or bacterial infections.
  • Receptor Modulation : Binding to receptors that regulate cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinoline derivatives, including this compound. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis; inhibition of growth
AntibacterialPotential inhibition of bacterial enzymes
Enzyme InhibitionModulation of specific enzyme activities

Case Studies

  • Anticancer Studies : A study evaluating the effects of various quinoline derivatives found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The study suggested that structural modifications could enhance potency against specific cancer types.
  • Antibacterial Activity : Another study focused on the antibacterial properties of related quinoline compounds demonstrated their effectiveness against resistant strains of bacteria. The presence of fluorine was noted to enhance binding affinity to bacterial enzymes.

Properties

IUPAC Name

8-benzoyl-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNO4/c26-18-8-4-5-16(11-18)14-27-15-20(24(28)17-6-2-1-3-7-17)25(29)19-12-22-23(13-21(19)27)31-10-9-30-22/h1-8,11-13,15H,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIVAYDNPQBGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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